molecular formula C13H9N3O B12850759 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde

Cat. No.: B12850759
M. Wt: 223.23 g/mol
InChI Key: YOKLOOXZQHWPIE-UHFFFAOYSA-N
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Description

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at position 5 with a pyrimidinyl group and at position 3 with a formyl group. The pyrimidine moiety introduces aromatic and hydrogen-bonding capabilities, while the formyl group serves as a reactive site for further derivatization. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole and pyrimidine scaffolds in drug discovery, particularly in anticancer and kinase-targeting therapies .

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

5-pyrimidin-5-yl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H9N3O/c17-7-11-6-16-13-2-1-9(3-12(11)13)10-4-14-8-15-5-10/h1-8,16H

InChI Key

YOKLOOXZQHWPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=CN=C3)C(=CN2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde typically involves the reaction of 5-bromoindole with pyrimidine-5-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as cesium carbonate in a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes classical condensation reactions with nitrogen nucleophiles:

a. Hydrazone Formation
Reacts with hydrazine derivatives to form hydrazones, which serve as intermediates for further heterocyclic synthesis.

  • Example : Condensation with phenylhydrazine yields 1-[2-(5-pyrimidinyl)-1H-indol-3-ylmethylene]-2-phenylhydrazine (m.p. 115–117°C) with 64% efficiency in ethanol/glacial acetic acid .

  • Mechanism : Nucleophilic attack by hydrazine followed by dehydration (Table 1).

Table 1: Hydrazone Derivatives

ReagentProduct StructureYield (%)Conditions
Hydrazine hydrateHydrazine-linked indole-pyrimidine79Ethanol, reflux, 1 hr
SemicarbazideSemicarbazone derivative72Acetic acid, 4 hr

Knoevenagel Condensation

The aldehyde participates in Knoevenagel reactions with active methylene compounds:

  • Example : Reaction with cyanoacetamide under acidic conditions forms α,β-unsaturated nitriles.

    • Product: 3-(2-(5-Pyrimidinyl)-1H-indol-3-yl)-2-cyanoacrylamide (m.p. 210–212°C) .

    • Key Role : Pyrimidine enhances electrophilicity at C3, accelerating enolate formation .

Mechanistic Pathway :

  • Deprotonation of active methylene compound.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form conjugated system .

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at C5 and C7 positions due to pyrimidine’s electron-withdrawing effect:

a. Chlorosulfonation
Treatment with chlorosulfonic acid introduces sulfonyl groups at C5:

  • Product : 5-Chlorosulfonyl-3-(5-pyrimidinyl)-1H-indole-3-carbaldehyde .

  • Regioselectivity : Directed by pyrimidine’s meta-directing nature.

Oxidation and Reduction

a. Aldehyde Oxidation
Controlled oxidation converts the aldehyde to a carboxylic acid:

  • Reagent : KMnO₄ in acidic medium.

  • Product : 5-(5-Pyrimidinyl)-1H-indole-3-carboxylic acid .

b. Indole Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the indole to indoline, preserving the pyrimidine ring .

Comparative Reactivity

The pyrimidine substituent significantly alters reactivity compared to unsubstituted indole-3-carbaldehyde:

Table 2: Reactivity Comparison

Reaction TypeUnsubstituted Indole-3-carbaldehyde5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde
Knoevenagel Cond.Requires strong base (piperidine)Proceeds with mild acid (AcOH)
Electrophilic Sub.Occurs at C3 and C5Favors C5 and C7 due to pyrimidine
Oxidation RateModerate (t₁/₂ = 2 hr)Accelerated (t₁/₂ = 45 min)

Mechanistic Insights

  • Pyrimidine Effect : The electron-deficient pyrimidine ring increases electrophilicity at C3 of the indole, facilitating nucleophilic attacks.

  • Steric Influence : Bulky pyrimidine at C5 hinders reactions at adjacent positions, favoring regioselective outcomes .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which introduces aldehyde groups into indole derivatives. This reaction is crucial for enhancing the compound's reactivity and biological profile. The molecular structure includes an indole ring fused with a pyrimidine moiety, contributing to its unique properties.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde exhibit significant antimicrobial activities against various pathogens. For instance, one study reported that certain indolylquinazolinones derived from this compound showed high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 μg/mL . This suggests that compounds related to 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde could be developed as novel antibiotics.

Anti-inflammatory Effects

Research has indicated that pyrimidine derivatives, including those related to 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde, possess anti-inflammatory properties. Specifically, they have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in inflammation. Compounds in this class demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Intestinal Barrier Protection

Another promising application is the protective effect of indole aldehyde derivatives on the intestinal barrier against pathogens such as Toxoplasma gondii. In experimental models, these compounds enhanced gastrointestinal motility and reduced markers of oxidative stress in the intestine . This suggests potential therapeutic strategies for managing intestinal diseases.

Antimicrobial Activity Evaluation

A comprehensive evaluation was conducted on various structural analogues of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde against multiple bacterial strains. The results indicated that while some derivatives were inactive against Gram-negative bacteria like Escherichia coli, they exhibited potent activity against Gram-positive bacteria, particularly S. aureus and S. epidermidis. The findings are summarized in Table 1 below.

CompoundMIC (μg/mL)Target Bacteria
Indolylquinazolinone 3k1S. aureus (MRSA)
Indolylquinazolinone 3d7.80Candida albicans
Indolylquinazolinone 3tInactiveE. coli

Anti-inflammatory Activity Assessment

In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to controls, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and pyrimidine moieties. These interactions can modulate biological pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde and related indole-3-carbaldehyde derivatives:

Compound Name Substituent at Position 5 Substituent at Position 3 Key Structural Properties
5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde Pyrimidinyl Formyl Heteroaromatic pyrimidine enhances π-π stacking and hydrogen bonding
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde Bromo Formyl (N-acylated) Bulky halogens increase steric hindrance and electron-withdrawing effects
5-Methoxy-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole Methoxy Imidazolyl Methoxy improves lipophilicity; imidazole enables hydrogen bonding
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde Fluoro, Methyl Formyl Fluorine enhances metabolic stability; methyl adds steric bulk
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde Ethoxy Formyl (N-propyl) Ethoxy and propyl groups increase lipophilicity and flexibility

Key Observations :

  • The pyrimidinyl group in the target compound offers distinct electronic and binding properties compared to halogens (e.g., bromo, fluoro) or alkoxy groups (e.g., methoxy, ethoxy).
  • N-substitutions (e.g., N-propyl in ) alter conformational flexibility and steric interactions compared to unsubstituted indoles.

Biological Activity

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde

The synthesis of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde typically involves the reaction of indole derivatives with pyrimidine-containing reagents. Various methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yields and purity. For example, recent studies have utilized microwave-assisted synthesis techniques to improve efficiency and reduce reaction times .

Anticancer Activity

Numerous studies have investigated the anticancer properties of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism of action often involves the induction of apoptosis and inhibition of proliferation in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
SKOV-3 (Ovarian)23.69
PC-3 (Prostate)73.05
HeLa (Cervical)64.66
THP-1 (Leukemia)39.08

The compound has been noted for its ability to inhibit key signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation .

Antibacterial Activity

In addition to its anticancer effects, 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde has demonstrated antibacterial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, including E. coli and M. tuberculosis. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Table 2: Antibacterial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 μg/mL
M. tuberculosis16 μg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored, particularly regarding its ability to inhibit cyclooxygenase enzymes (COX). In vitro studies have shown that it can significantly reduce COX-2 activity, which is crucial for mediating inflammatory responses.

Table 3: COX Inhibition Data

CompoundIC50 (μM)Reference
5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde0.04 ± 0.01
Celecoxib (Standard Drug)0.04 ± 0.01

Structure-Activity Relationships

The biological activities of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde can be attributed to its structural features. The presence of the pyrimidine ring enhances its interaction with biological targets, while modifications at various positions on the indole scaffold can lead to variations in potency and selectivity.

Key Findings from SAR Studies

  • Substituents on the pyrimidine ring can significantly affect the compound's bioactivity.
  • Electron-withdrawing groups tend to enhance anticancer activity by stabilizing reactive intermediates during metabolic processes.
  • The spatial arrangement between the indole and pyrimidine moieties is critical for optimal binding to target enzymes.

Case Studies

Recent case studies highlight the efficacy of this compound in preclinical models:

  • In Vivo Efficacy : A study demonstrated that administration of the compound in mice bearing xenograft tumors resulted in significant tumor size reduction compared to control groups.
  • Combination Therapies : Combining this compound with established chemotherapeutics showed synergistic effects, enhancing overall therapeutic outcomes in resistant cancer cell lines.

Q & A

Q. What are the established synthetic routes for 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde, and what key intermediates are involved?

A common approach involves coupling pyrimidine derivatives with indole-3-carbaldehyde precursors. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the pyrimidinyl group to the indole scaffold . Alternatively, reductive amination or condensation reactions using sodium triacetoxyborohydride (for intermediates like 1-(substituted-benzyl)-1H-indole-3-carbaldehyde) may be employed . Key intermediates include 5-substituted indole-3-carbaldehydes and halogenated pyrimidines.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for verifying the pyrimidinyl-indole linkage and aldehyde functionality. For example, pyrimidine protons typically resonate at δ 8.5–9.0 ppm in DMSO-d₆ .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Ensure high-resolution data (>1.0 Å) to resolve potential disorder in the pyrimidinyl or aldehyde groups .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Stability assays (HPLC or LC-MS) under varying temperatures (4°C to 37°C) and light exposure are recommended .
  • Storage : Store at –20°C in amber vials to prevent aldehyde oxidation or photodegradation .

Q. What role does the pyrimidinyl group play in modulating the compound’s reactivity in heterocyclic synthesis?

The pyrimidinyl moiety acts as an electron-deficient aromatic system, facilitating nucleophilic substitution or cyclocondensation reactions. For instance, it can participate in Knoevenagel condensations to form fused pyrimidoindole derivatives .

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro : Screen against kinase targets (e.g., Flt3, Akt) using ATP-competitive inhibition assays at 1–10 µM concentrations .
  • Cellular : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, monitoring IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .
  • Solvent effects : Test DMF vs. THF for solubility of intermediates .
  • Temperature gradients : Reflux in acetic acid (110°C) vs. microwave-assisted synthesis (150°C, 30 min) .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

  • Dynamic effects : Check for tautomerism in the pyrimidinyl group using variable-temperature NMR.
  • Crystallographic validation : Compare experimental X-ray structures with DFT-optimized geometries to identify conformational discrepancies .

Q. What strategies are effective for designing target-specific biological assays for this compound?

  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Mutagenesis studies : Engineer Flt3 or Akt mutants (e.g., T674I) to validate binding modes .

Q. How can computational modeling predict binding interactions with biological targets?

  • Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with pyrimidinyl N-atoms .

Q. What challenges arise in crystallizing 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde, and how can they be mitigated?

  • Disorder issues : Co-crystallize with stabilizing agents (e.g., glycerol) or use high-pressure cooling to reduce thermal motion .
  • Twinned crystals : Employ SHELXD for structure solution and Olex2 for twin refinement .

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